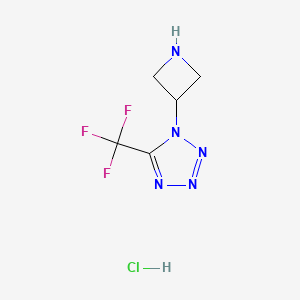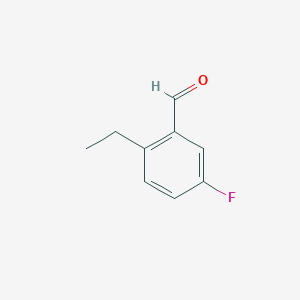
2-Ethyl-5-fluorobenzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Ethyl-5-fluorobenzaldehyde is an organic compound belonging to the class of fluorinated benzaldehydes. It is characterized by the presence of a fluorine atom and an ethyl group attached to the benzene ring, with the aldehyde functional group at the 2-position. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.
Synthetic Routes and Reaction Conditions:
Halogen Exchange Reaction: One common method involves the halogen exchange reaction, where 2-ethyl-5-chlorobenzaldehyde is treated with a fluorinating agent such as potassium fluoride (KF) to replace the chlorine atom with fluorine.
Electrophilic Aromatic Substitution: Another approach is the electrophilic aromatic substitution reaction, where an ethyl group is introduced to the benzene ring followed by fluorination at the desired position.
Industrial Production Methods: In industrial settings, the compound is typically synthesized through large-scale chemical reactions involving the use of catalysts and controlled reaction conditions to ensure high yield and purity. The choice of method depends on factors such as cost, availability of starting materials, and desired scale of production.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol, resulting in 2-ethyl-5-fluorobenzyl alcohol.
Substitution: Substitution reactions can occur at various positions on the benzene ring, depending on the reagents and conditions used.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic substitution reactions often involve the use of Lewis acids like aluminum chloride (AlCl3) as catalysts.
Major Products Formed:
Oxidation: 2-Ethyl-5-fluorobenzoic acid
Reduction: 2-Ethyl-5-fluorobenzyl alcohol
Substitution: Various substituted benzene derivatives depending on the specific reaction conditions.
Applications De Recherche Scientifique
2-Ethyl-5-fluorobenzaldehyde is utilized in various scientific research fields:
Chemistry: It serves as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor binding assays.
Industry: It is employed in the production of agrochemicals, dyes, and other industrial chemicals.
Mécanisme D'action
The mechanism by which 2-ethyl-5-fluorobenzaldehyde exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to the inhibition or activation of specific biological pathways. The fluorine atom plays a crucial role in enhancing the compound's binding affinity and selectivity.
Comparaison Avec Des Composés Similaires
2-Fluorobenzaldehyde
3-Fluorobenzaldehyde
4-Fluorobenzaldehyde
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Propriétés
Formule moléculaire |
C9H9FO |
|---|---|
Poids moléculaire |
152.16 g/mol |
Nom IUPAC |
2-ethyl-5-fluorobenzaldehyde |
InChI |
InChI=1S/C9H9FO/c1-2-7-3-4-9(10)5-8(7)6-11/h3-6H,2H2,1H3 |
Clé InChI |
JCGGHXUCLBZCOC-UHFFFAOYSA-N |
SMILES canonique |
CCC1=C(C=C(C=C1)F)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


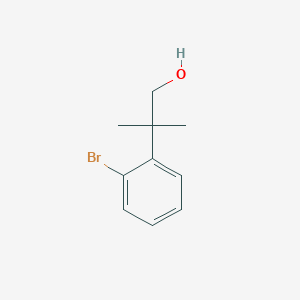
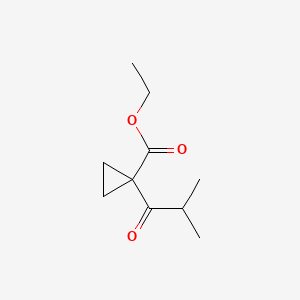

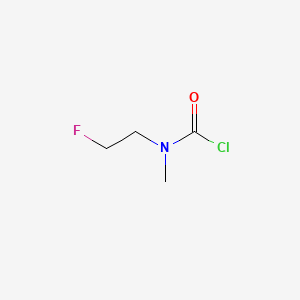

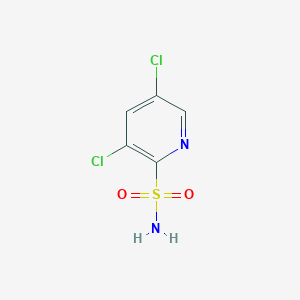
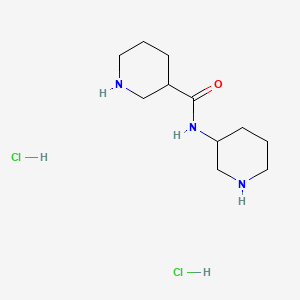

![2-[3-Chloro-5-(trifluoromethyl)phenyl]propan-2-ol](/img/structure/B15318938.png)
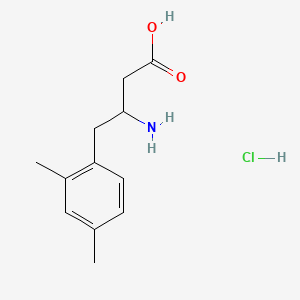


![2-(1H-Benzo[D]imidazol-6-YL)propan-2-OL](/img/structure/B15318956.png)
